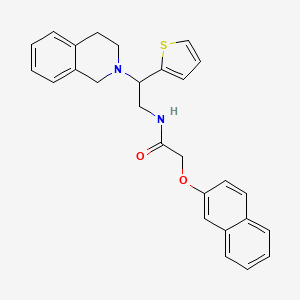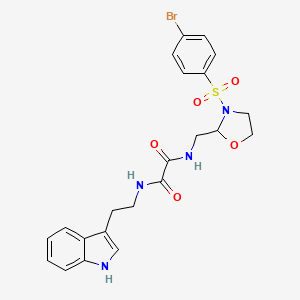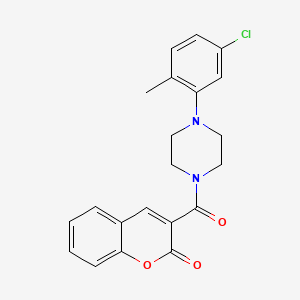
1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzenesulfonyl)-4-phenylpiperidine-4-carboxylic acid, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. MPPC belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties, making it an interesting candidate for further investigation. In
Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Cardiotonic Drugs
This compound serves as an intermediate in the synthesis of cardiotonic drugs like Sulmazole and Isomazole. These drugs act on the heart muscles to increase contractility and are used in the management of heart failure .
Organic Synthesis: Protective Group Strategies
In organic synthesis, this compound can be utilized as a protective group for amines. Upon completion of the synthetic sequence, the protective group can be removed under mild conditions, revealing the free amine .
Chemical Synthesis: Suzuki–Miyaura Coupling
The compound’s boron-containing derivatives could potentially be used in Suzuki–Miyaura coupling reactions. This is a powerful technique for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Organic Transformations: Alkyl Orthoesters
Alkyl orthoesters derived from this compound can be valuable substrates in organic transformations, leading to the synthesis of various functionalized organic compounds .
Mécanisme D'action
Target of Action
The targets of a compound depend on its chemical structure and properties. For instance, compounds with a piperidine structure often interact with various receptors in the nervous system . .
Mode of Action
The mode of action would depend on the compound’s targets. For example, if the compound targets receptors in the nervous system, it might bind to these receptors and alter their activity, leading to changes in nerve signal transmission .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. If it interacts with receptors in the nervous system, it might influence pathways related to neurotransmitter synthesis, release, or reuptake .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. For instance, the presence of a carboxylic acid group might influence how the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound alters nerve signal transmission, this could lead to changes in sensation, mood, or motor control .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For instance, the compound might be more stable and effective at certain pH levels or temperatures.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-25-16-9-5-6-10-17(16)26(23,24)20-13-11-19(12-14-20,18(21)22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARDKXZACNYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)
![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)

![2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2970093.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2970096.png)

